Clorhidrato de 2-isopropoxi-4-metoxibencimidato de etilo

Descripción general

Descripción

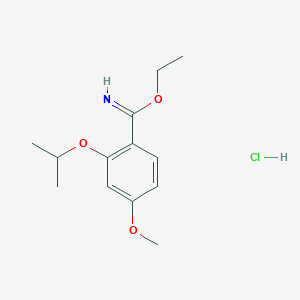

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 273.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pruebas farmacéuticas

Clorhidrato de 2-isopropoxi-4-metoxibencimidato de etilo: se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad . Su pureza y consistencia son cruciales para garantizar resultados precisos en los estudios farmacocinéticos y farmacodinámicos. Este compuesto ayuda a la identificación y cuantificación de los fármacos candidatos y sus metabolitos dentro de las muestras biológicas.

Investigación bioquímica

En el ámbito de la bioquímica, este compuesto encuentra su aplicación como reactivo en el estudio de las vías y procesos bioquímicos . Es particularmente útil en entornos de investigación y desarrollo donde se están desarrollando nuevos ensayos bioquímicos o se están perfeccionando los existentes.

Síntesis orgánica

Este compuesto químico sirve como un intermedio valioso en la síntesis orgánica . Su estructura permite la introducción de los grupos isopropoxi y metoxi en moléculas más complejas, lo que puede ser fundamental en la síntesis de nuevos compuestos orgánicos con posibles aplicaciones en diversas industrias.

Química analítica

Los químicos analíticos emplean This compound como estándar para calibrar instrumentos y validar métodos analíticos . Su estabilidad y propiedades bien definidas lo convierten en un excelente candidato para el desarrollo de métodos y el control de calidad.

Química medicinal

En la química medicinal, este compuesto se utiliza para la síntesis de nuevas moléculas de fármacos . Su grupo benzimidato es particularmente interesante para la creación de compuestos con posibles efectos terapéuticos, especialmente en el descubrimiento de nuevos tratamientos.

Ciencias ambientales

El papel del compuesto en las ciencias ambientales está surgiendo, particularmente en el estudio de las interacciones químicas dentro de los ecosistemas . Los investigadores pueden utilizarlo para comprender el destino y el transporte de compuestos orgánicos similares en el medio ambiente.

Análisis de seguridad y riesgos

This compound: también es importante en el análisis de seguridad y riesgos. Sus hojas de datos de seguridad de materiales proporcionan información crucial sobre la manipulación, el almacenamiento y la eliminación, lo que es esencial para mantener la seguridad del laboratorio .

Actividad Biológica

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride (CAS No. 548472-48-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20ClNO3

- Molecular Weight : 273.76 g/mol

- CAS Number : 548472-48-6

Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride operates primarily through the modulation of enzymatic activity and interaction with specific biological targets. Its structure suggests potential interactions with enzymes involved in metabolic pathways, which can lead to various biological effects.

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

-

Anticancer Properties

- Research has shown that Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride can induce apoptosis in cancer cell lines. This effect is attributed to the activation of caspase pathways and modulation of cell cycle regulators.

-

Anti-inflammatory Effects

- The compound has also been noted for its anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that treatment with Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study: Antimicrobial Efficacy

In a separate investigation focused on antimicrobial activity, Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential.

Propiedades

IUPAC Name |

ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3;/h6-9,14H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZFOOYCJFWDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619634 | |

| Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548472-48-6 | |

| Record name | Ethyl 4-methoxy-2-[(propan-2-yl)oxy]benzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.